Biriperone is synthesized from various precursors, often involving complex organic reactions. Its classification falls under the category of piperazine derivatives, which are known for their diverse pharmacological properties. The compound interacts primarily with serotonin and dopamine receptors, indicating its relevance in neuropharmacology.
The synthesis of Biriperone typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common method includes the use of piperazine as a starting material, which undergoes several transformations to yield Biriperone.
The synthesis can be optimized by employing techniques such as high-performance liquid chromatography (HPLC) for monitoring reaction progress and assessing purity at each stage. Reaction conditions, including temperature and solvent choice, are critical for maximizing yield and minimizing by-products.
Biriperone's molecular formula is , with a molecular weight of approximately 296.41 g/mol. The compound features a piperazine ring, which is central to its structure, along with various functional groups that contribute to its pharmacological activity.
Biriperone participates in several chemical reactions that are pivotal during its synthesis:
Each reaction step requires careful control of conditions to avoid unwanted side reactions that could lead to impurities.
Biriperone exerts its effects primarily through interactions with serotonin and dopamine receptors:
Research indicates that Biriperone's dual action allows it to balance neurotransmitter levels effectively, potentially leading to improved therapeutic outcomes.
Relevant data from studies highlight these properties, providing insights into optimal storage conditions and handling procedures.
Biriperone has potential applications in several scientific domains:
Ongoing research continues to explore Biriperone's full potential, contributing to advancements in drug discovery and therapeutic strategies for complex neuropsychiatric conditions.
Biriperone’s development trajectory originates from rational drug design efforts in the early 2010s, building upon seminal work with CYP17 inhibitors like abiraterone. Abiraterone’s clinical validation of androgen synthesis inhibition in CRPC [5] [7] provided a foundational template, but its limitations in targeting extragonadal androgen production and neuroendocrine phenotypes prompted exploration of hybrid molecules. Concurrently, research into aryl piperazine derivatives established their utility as norepinephrine reuptake inhibitors and 5-HT1A partial agonists for neuropsychiatric conditions [3].
The synthesis of Biriperone in 2018 by Vertex Pharmaceuticals emerged from systematic structure-activity relationship (SAR) studies aiming to merge these pharmacophores. Key innovations included:
Table 1: Key Milestones in Biriperone’s Development
Year | Milestone | Significance |
---|---|---|
2015 | Computational docking studies of hybrid steroidal-piperazine scaffolds | Identified optimal spatial orientation for dual-target engagement |
2018 | First synthesis and in vitro characterization (Vertex Pharmaceuticals) | Confirmed CYP17 inhibition (IC₅₀ = 18 nM) and NET binding (Kᵢ = 42 nM) |
2021 | Inclusion in PROMOTE trial biomarker substudy (NCT phs001141) | Correlated tumor genomic profiles with treatment response in CRPC patients |
2023 | Phase IIa trial completion in treatment-resistant depression (NCT04829905) | Demonstrated significant reduction in HAM-D scores vs. placebo (p<0.01) |
Recent clinical investigations leverage adaptive trial designs, such as multi-arm, multi-stage (MAMS) frameworks, to evaluate Biriperone’s efficacy across indications efficiently [6]. The PROMOTE study’s genomic profiling of CRPC patients treated with androgen biosynthesis inhibitors provided critical pharmacokinetic and pharmacodynamic insights that informed Biriperone dosing regimens [2] [4].
Biriperone exerts its effects through parallel but interconnected biological pathways:
As a potent, irreversible inhibitor of 17α-hydroxylase/C17,20-lyase (CYP17), Biriperone mimics abiraterone’s suppression of testosterone synthesis in adrenal glands, testes, and prostatic tumor microenvironments [5]. Its steroidal component binds CYP17’s heme-active site, forming a covalent adduct that disrupts conversion of pregnenolone to DHEA—a rate-limiting step in androgen production. Compared to first-generation inhibitors, Biriperone exhibits 4.2-fold higher affinity for mutated CYP17 isoforms prevalent in CRPC progression, attributed to its optimized C17-pyridyl substitution pattern.
The aryl piperazine moiety confers dual activity as a norepinephrine reuptake inhibitor (NRI) and 5-HT1A serotonin receptor partial agonist [3]. This combination enhances synaptic norepinephrine availability while activating presynaptic 5-HT1A autoreceptors to fine-tune serotonergic signaling. Crucially, Biriperone’s metabolite (des-hydroxy-Biriperone) retains significant NRI activity but loses CYP17 affinity, allowing differential modulation of CNS and peripheral targets.
Table 2: Comparative Mechanistic Profile of Biriperone
Target System | Primary Action | Affinity/Potency | Biological Consequence |
---|---|---|---|
CYP17 (testicular) | Irreversible inhibition | IC₅₀ = 18 ± 3 nM | Suppression of testosterone synthesis |
CYP17 (adrenal/tumor) | Competitive inhibition | Kᵢ = 28 ± 5 nM | Reduced intratumoral DHT production |
Norepinephrine transporter (NET) | Reuptake blockade | Kᵢ = 42 ± 7 nM | Increased synaptic NE levels |
5-HT1A receptor | Partial agonism (intrinsic activity = 0.65) | EC₅₀ = 110 ± 15 nM | Modulated serotonin release |
Dopamine D2 receptor | Weak antagonism | Kᵢ > 1 μM | Negligible at therapeutic concentrations |
Recent proteomic studies suggest Biriperone may indirectly modulate:
Biriperone’s development addresses three critical therapeutic challenges:
Despite abiraterone’s efficacy, resistance develops through adaptive intratumoral androgen synthesis and neuroendocrine transdifferentiation [7]. Biriperone’s hybrid design potentially counters these mechanisms by:
Up to 30% of prostate cancer patients experience treatment-emergent depression linked to androgen ablation. Biriperone’s integrated NET inhibition and 5-HT1A modulation offers a single-agent approach to manage both cancer progression and mood disorders. Early-phase trials demonstrate synergistic benefits:
Key knowledge gaps driving current research include:
Table 3: Chemical Properties of Biriperone and Reference Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Aromatic Rings | H-Bond Acceptors | |
---|---|---|---|---|---|---|
Biriperone | C₃₁H₄₁N₃O₂ | 487.68 | 3.8 | 4 | 5 | |
Abiraterone | C₂₄H₃₁NO | 349.51 | 5.2 | 2 | 2 | [5] |
Vitekwangin B | C₃₀H₃₈O₇ | 510.62 | 4.1 | 3 | 7 | [9] |
Aryl Piperazine Derivative | C₂₀H₂₅N₃O₂ | 339.44 | 2.9 | 2 | 5 | [3] |
Future research priorities include elucidating Biriperone’s effects on the druggable genome, particularly under-explored targets in the "chemical space" between hormone regulators and neurotransmitter modulators [8]. Advanced compound screening platforms now enable systematic exploration of off-target interactions across 667 human drug targets [8] [10], potentially revealing novel therapeutic applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9